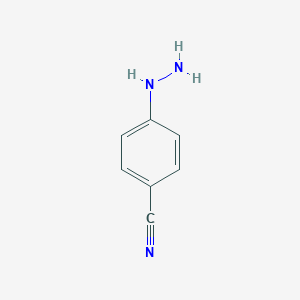

4-Hydrazinylbenzonitrile

説明

Significance as a Core Synthetic Intermediate

The primary significance of 4-Hydrazinylbenzonitrile in academic research lies in its role as a versatile synthetic intermediate. smolecule.comcymitquimica.com The presence of two distinct functional groups—the nucleophilic hydrazinyl group (-NHNH₂) and the electrophilic nitrile group (-C≡N)—at the para position of the benzene (B151609) ring allows for a diverse range of chemical transformations. smolecule.com

The hydrazinyl group is a potent nucleophile, making it highly reactive toward carbonyl compounds like aldehydes and ketones to form hydrazones. researchgate.net This condensation reaction is a cornerstone of its synthetic utility, as hydrazones themselves are crucial intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. researchgate.net Furthermore, the hydrazine (B178648) moiety can participate in coupling reactions and can be oxidized to form azo compounds or reduced to primary amines.

The nitrile group offers additional avenues for synthetic elaboration. It can be reduced to a primary amine or hydrolyzed to a carboxylic acid, further expanding the range of possible derivatives. This dual functionality enables chemists to use this compound as a scaffold, building upon its structure to create complex molecules with tailored properties. smolecule.com Its utility is demonstrated in its use as a raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

A common laboratory synthesis of this compound involves the diazotization of 4-aminobenzonitrile, followed by a reduction step. Another reported method is the hydrazinolysis of 4-fluorobenzonitrile (B33359) with hydrazine hydrate (B1144303). chemicalbook.com

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Condensation | Aldehydes, Ketones | Hydrazones | Key intermediates for heterocycles, bioactive molecules. researchgate.net |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Azo or Azoxy Compounds | Used in dyes and pigments. |

| Reduction | Lithium aluminum hydride, Catalytic hydrogenation | Primary Amines | Versatile functional group transformation. smolecule.com |

| Fischer Indole (B1671886) Synthesis | Ketones/Aldehydes, Acid catalyst | Indole derivatives | Synthesis of key pharmaceutical scaffolds like Vilazodone. google.com |

| Coupling Reactions | Varies | Azo compounds, etc. | Creation of dyes and functional materials. |

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound has progressed along several key trajectories, primarily focusing on its applications in medicinal chemistry, organic synthesis, and materials science.

In medicinal chemistry , research is heavily focused on synthesizing and evaluating derivatives of this compound for a wide range of biological activities. smolecule.comresearchgate.net Hydrazone derivatives, in particular, are a major area of investigation, with studies reporting potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net For instance, derivatives have been synthesized and tested for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. smolecule.com Other research has explored its role as a precursor for Hsp90 inhibitors, which are relevant in cancer therapy. A notable application is its use as a key intermediate in the synthesis of Vilazodone, a medication used for treating major depressive disorders. google.com

In organic synthesis , researchers continue to explore the synthetic utility of this compound as a building block. researchgate.net It is employed as an efficient N-nucleophile in various catalytic reactions. researchgate.net Studies focus on developing novel synthetic methodologies that utilize its unique reactivity to construct complex molecular architectures, particularly heterocyclic systems like indoles and 1,3,4-oxadiazoles. google.comresearchgate.net

In materials science , the compound has been investigated for the development of functional materials. Research has touched upon its potential use in creating photocatalysts for organic reactions and in the synthesis of covalent organic polymers (COPs), which have applications in areas like gas storage and catalysis.

Contextualization within Modern Organic and Medicinal Chemistry

In the context of modern organic chemistry, this compound is valued as a readily available and versatile building block. cymitquimica.comcrysdotllc.com Its bifunctional nature allows it to be a key component in multicomponent reactions and domino reactions, which are efficient strategies for building molecular complexity from simple precursors. The synthesis of hydrazide-hydrazone derivatives remains a prominent theme, as these motifs are present in numerous bioactive compounds. researchgate.net

Within modern medicinal chemistry, this compound serves as a "privileged scaffold." Its core structure is a foundation for the development of compound libraries that are screened for various therapeutic targets. The ability to easily generate a diverse range of derivatives through reactions at the hydrazine and nitrile groups makes it an attractive starting point for drug discovery programs. researchgate.netresearchgate.net For example, the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals has been used to create a series of furan-based hydrazones evaluated as potential antifungal agents. researchgate.net These studies often involve computational (in silico) methods to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds, guiding the design of new derivatives with improved oral bioavailability. researchgate.net Research has shown that certain derivatives exhibit good affinity for the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi, highlighting a specific mechanism of action. researchgate.net

Interactive Data Table: Research Applications of this compound Derivatives

| Research Area | Derivative Type | Example Application/Target |

|---|---|---|

| Medicinal Chemistry | Hydrazones | Antimicrobial agents (e.g., against Candida albicans, Staphylococcus aureus). smolecule.comresearchgate.net |

| Indoles | Synthesis of Vilazodone (SSRI/5HT1A agonist). google.com | |

| Furan-based Hydrazones | Antifungal agents targeting lanosterol 14α-demethylase. researchgate.net | |

| Various | Anticancer agents, COX-2 inhibitors, Hsp90 inhibitors. smolecule.com | |

| Materials Science | Polymers | Covalent Organic Polymers (COPs) for gas storage. |

Structure

2D Structure

特性

IUPAC Name |

4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUUSHCOMPROCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342685 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-27-4 | |

| Record name | 4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-Hydrazinylbenzonitrile

Two principal routes have been established for the synthesis of this compound, each starting from different readily available precursors.

A classical and widely utilized method for preparing this compound involves a two-step process starting from 4-Aminobenzonitrile. smolecule.com The initial step is the diazotization of the primary amine group on 4-Aminobenzonitrile. This is typically achieved by reacting it with sodium nitrite (B80452) (NaNO₂) in the presence of concentrated hydrochloric acid (HCl) at low temperatures, usually around 0°C, to form the corresponding diazonium salt. Following its formation, this highly reactive intermediate is then reduced to yield the final product. A common reducing agent for this transformation is tin(II) chloride dihydrate (SnCl₂·2H₂O), which is added to the diazonium salt solution in ice-cold water, resulting in the precipitation of this compound as a beige solid. Industrial production methods also employ a "one-pot" operation where the diazotization and subsequent reduction by stannic chloride are performed continuously to yield 4-cyanophenylhydrazine hydrochloride with yields reported to be above 75%. justia.com

The efficiency and purity of the final product in the diazotization-reduction pathway are highly dependent on the strict control of reaction parameters. A significant challenge in this synthesis is the formation of the 4-cyanophenol byproduct, which arises from the hydrolysis of the diazonium salt intermediate. Research has shown that carefully controlling the temperature during the diazotization step is crucial for minimizing this side reaction. For instance, lowering the reaction temperature from 5°C to 2°C has been demonstrated to reduce the formation of the 4-cyanophenol byproduct by approximately 40%.

An optimized protocol has been developed that replaces tin(II) chloride with sodium bisulfite (NaHSO₃) as the reducing agent, which can improve both the yield and the scalability of the synthesis. In this modified procedure, 4-Aminobenzonitrile (1.0 mol) is diazotized with sodium nitrite (1.1 eq) in hydrochloric acid (3.0 eq) at an optimized temperature of 2°C. The subsequent reduction is carried out with sodium bisulfite at 85°C for two hours.

Table 1: Effect of Temperature on Byproduct Formation in Diazotization

| Temperature (°C) | Byproduct (4-cyanophenol) Yield (%) |

|---|---|

| 5 | 12.5 |

| 2 | 7.4 |

| 0 | 8.1 |

Data sourced from studies on byproduct formation during the diazotization of 4-aminobenzonitrile.

An alternative synthetic route utilizes 4-nitrophenol (B140041) and hydrazine (B178648) hydrate (B1144303) to produce 4-cyanophenylhydrazine, which is the hydrochloride salt of this compound. This method involves a two-step reaction sequence. While the specific intermediate steps are not detailed in the provided sources, this pathway is noted as a viable method for obtaining the target compound's salt, which is a key biochemical reagent and organic intermediate.

Diazotization of 4-Aminobenzonitrile and Subsequent Reduction

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold creates derivatives with modified chemical properties, useful as intermediates in the synthesis of more complex molecules.

The synthesis of 2-Chloro-4-Hydrazinylbenzonitrile can be achieved through a nucleophilic aromatic substitution reaction. chemicalbook.com The process starts with 2-chloro-4-fluorobenzonitrile. This starting material is reacted with an excess of hydrazine hydrate (3.0 equivalents) in absolute ethanol (B145695). chemicalbook.com The reaction mixture is heated to 80°C and maintained for 3 hours. After the reaction is complete, water is added, and the mixture is cooled, which induces precipitation of the product. The resulting solid is collected by filtration and dried, yielding 2-Chloro-4-Hydrazinylbenzonitrile as a white solid with a reported yield of approximately 92%. chemicalbook.com

2-Bromo-4-Hydrazinylbenzonitrile is another important halogenated derivative used as a building block in organic synthesis. nih.gov It is utilized as a key reagent in the synthesis of new antileishmanial agents. In a representative reaction, it is reacted with an appropriate precursor in a solution of acetic acid and ethanol, resulting in the formation of a more complex molecular structure with a reported yield of 59% for this specific step. nih.gov

Table 2: Synthesis of Halogenated this compound Derivatives

| Target Compound | Starting Material | Key Reagents | Reported Yield (%) |

|---|---|---|---|

| 2-Chloro-4-Hydrazinylbenzonitrile | 2-chloro-4-fluorobenzonitrile | Hydrazine hydrate, Ethanol | ~92 |

| 2-Bromo-4-Hydrazinylbenzonitrile | Not specified in source | Acetic acid, Ethanol (in subsequent reaction) | 59 (for subsequent step) |

Data derived from synthetic procedures for halogenated derivatives. chemicalbook.comnih.gov

Synthesis of 3-Fluoro-4-Hydrazinylbenzonitrile

The synthesis of 3-Fluoro-4-Hydrazinylbenzonitrile, a fluorinated derivative, can be achieved through several strategic routes, often involving nucleophilic aromatic substitution. A common precursor for this synthesis is a benzonitrile (B105546) ring activated by electron-withdrawing groups and substituted with a suitable leaving group, typically a halogen, at the 4-position.

One viable pathway starts with 3,4-difluorobenzonitrile (B1296988). The fluorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 3-position due to the activating effect of the nitrile group. The synthesis proceeds by reacting 3,4-difluorobenzonitrile with hydrazine hydrate. The choice of solvent is crucial, with alcohols like methanol (B129727) often being used to facilitate the dissolution of reactants. The reaction is typically conducted at room temperature over several hours to ensure selective substitution and maximize yield.

An alternative approach begins with 2-fluoro-4-nitrobenzonitrile. This method involves two key steps:

Reduction of the Nitro Group : The nitro group is first reduced to an amino group (-NH2). This can be accomplished using methods like catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst) or by using reducing agents such as tin(II) chloride in an acidic medium. This step yields 4-amino-3-fluorobenzonitrile.

Diazotization and Reduction : The resulting amino group is then converted into a hydrazinyl group. This is a standard transformation that proceeds via a diazonium salt intermediate. The amine is treated with sodium nitrite in a strong acid (like hydrochloric acid) at low temperatures to form the diazonium salt. This intermediate is then reduced to the final hydrazinyl product.

A summary of a potential synthetic route is presented below:

| Route | Starting Material | Key Reagents | Intermediate | Product |

| Nucleophilic Substitution | 3,4-Difluorobenzonitrile | Hydrazine Hydrate, Methanol | - | 3-Fluoro-4-Hydrazinylbenzonitrile |

| Reduction & Diazotization | 3-Fluoro-4-Nitrobenzonitrile | 1. SnCl₂ or H₂/Pd-C2. NaNO₂, HCl then reduction | 4-Amino-3-fluorobenzonitrile | 3-Fluoro-4-Hydrazinylbenzonitrile |

Emerging Synthetic Approaches and Innovations

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and access to novel molecular architectures. For hydrazinylbenzonitrile and its derivatives, several innovative approaches have been reported.

Catalytic Reactions: Modern catalysis offers powerful tools for forming complex molecules.

Electrochemical Catalysis : An emerging technique involves an electrochemical, gold-catalyzed C(sp²)–C(sp) coupling reaction that utilizes this compound as a reactant. dicp.ac.cn This method represents an advancement in creating carbon-carbon bonds under biocompatible conditions.

Palladium-Catalyzed Domino Reactions : Palladium catalysis has been used in the aminocarbonylation of alkynols with aryl hydrazines to directly and selectively synthesize itaconimides. acs.org This showcases the use of the hydrazine moiety as a nucleophile in sophisticated, multi-step transformations that build complex heterocyclic structures in a single operation. acs.org

Use as a Building Block: this compound serves as a versatile starting material for more complex molecules with potential applications in medicinal chemistry. For instance, it is a key reactant in the synthesis of various hydrazone derivatives. researchgate.net The reaction of this compound hydrochloride (also known as 4-cyanophenylhydrazine hydrochloride) with aldehydes or ketones, such as 5-arylfurfurals, yields complex hydrazones. researchgate.net These reactions are fundamental in creating libraries of compounds for biological screening. researchgate.netnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing energy consumption, and using less hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of hydrazinylbenzonitrile derivatives.

Alternative Energy Sources:

Ultrasonic Irradiation : The use of ultrasonic waves is a recognized green chemistry technique that can accelerate reactions, increase yields, and reduce reaction times. ekb.eg In the synthesis of hydrazones and bishydrazones from hydrazides, ultrasound has been shown to be a safe and efficient energy source, often leading to excellent yields in a fraction of the time required for conventional heating. ekb.eg

Photocatalysis : this compound's structure allows it to absorb light, which can be harnessed in photocatalytic processes. This property has implications for developing sustainable reactions where light energy drives chemical transformations, potentially reducing the need for heat or harsh reagents. nih.gov

Safer Solvents and Reaction Conditions: A core tenet of green chemistry is the reduction or replacement of hazardous solvents. researchgate.net Research is moving towards the use of safer solvents like water, supercritical CO₂, or ionic liquids for organic synthesis. nih.gov In the context of hydrazinylbenzonitrile synthesis, employing these greener solvents can significantly reduce the environmental impact of the process. Furthermore, developing reactions that can be performed without a solvent (solventless reactions) or in water are key areas of innovation. nih.gov

The following table summarizes the application of green principles in relevant syntheses:

| Green Principle | Application | Advantage | Reference |

| Alternative Energy | Use of ultrasonic waves to synthesize hydrazones. | Increased yield, decreased reaction time, safe energy source. | ekb.eg |

| Catalysis | Use of photocatalysis facilitated by the compound's structure. | Use of light as a clean energy source, sustainable transformations. | nih.gov |

| Safer Solvents | Emphasis on replacing hazardous solvents with greener alternatives like water or supercritical CO₂. | Reduced environmental impact and health hazards. | researchgate.netnih.gov |

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Efficacy of 4-Hydrazinylbenzonitrile Derivatives

Derivatives synthesized from this compound have shown considerable promise as antimicrobial agents, with studies demonstrating their effectiveness against a wide range of pathogenic bacteria, fungi, and mycobacteria.

The antibacterial potential of this compound derivatives has been a significant area of research. Hydrazones, a class of compounds readily synthesized from this compound, have shown notable activity. researchgate.net

One area of success has been against drug-resistant pathogens. A series of 4-cyanophenylhydrazine derivatives demonstrated potent inhibitory activity against carbapenem-resistant Acinetobacter baumannii (CRAB). tandfonline.comnih.gov In one study, a lead compound was identified with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against the CRAB BAA-1605 strain and also showed potent inhibition against various multidrug-resistant A. baumannii isolates with MIC values ranging from 0.25 to 1 μg/mL. tandfonline.comnih.govresearchgate.netresearchgate.net This compound also exhibited synergistic activity with conventional antibiotics like amikacin, tobramycin, and polymyxin (B74138) B. tandfonline.comnih.gov

Broader spectrum antibacterial activity has also been reported. A series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and evaluated against a panel of bacteria including Gram-positive strains like Staphylococcus aureus, Listeria monocytogenes, Micrococcus luteus, and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. scispace.comresearchgate.net Similarly, other hydrazone derivatives have been reported to be effective against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. researchgate.net Furthermore, novel pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives bearing N-benzylidinehydrazino substitutions, synthesized from hydrazines, showed potent inhibitory action against Gram-positive bacteria. nih.gov The incorporation of a fluorine atom into the this compound structure is also being explored as a strategy to potentially enhance antibacterial properties.

| Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 4-Cyanophenylhydrazines | Carbapenem-Resistant Acinetobacter baumannii (CRAB) | 0.25 - 1 μg/mL | tandfonline.comnih.govresearchgate.net |

| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitriles | S. aureus, L. monocytogenes, E. coli, P. aeruginosa | Screening performed | scispace.comresearchgate.net |

| Pyrimido[4,5-d]pyrimidine-2,7-dithiones | Gram-positive bacteria | Potent inhibitory action | nih.gov |

| Hydrazones from 4-dimethylaminobenzohydrazide | B. subtilis, E. coli, P. fluorescence, S. aureus | Effective antibacterial material | researchgate.net |

Research has indicated that derivatives of this compound often exhibit more significant antifungal than antibacterial effects. researchgate.net A study focusing on 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives found them to be particularly effective. scispace.comresearchgate.net For instance, one derivative bearing a 3-nitrophenyl moiety was the most promising agent against Candida albicans, Trichoderma harzianum, and Fusarium species. researchgate.net Another derivative with a 4-chloro-2-nitrophenyl group was highly effective against Aspergillus ochraceus. researchgate.net These compounds are thought to exert their effect by targeting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key component in the ergosterol (B1671047) biosynthesis pathway. researchgate.net

Other structural scaffolds incorporating the this compound motif have also yielded potent antifungal agents. Benzimidazole phenylhydrazone derivatives have been synthesized and tested against phytopathogenic fungi. mdpi.com One such compound, (E)-2-((2-(2,4-Difluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6f), displayed significant inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae with EC₅₀ values of 1.20 and 1.85 μg/mL, respectively. mdpi.com

The hydrazone moiety itself is a key pharmacophore for antifungal activity. nih.govmdpi.com Various hydrazone derivatives have shown bioactivity against clinical isolates of Candida species, including C. albicans, C. glabrata, and C. tropicalis, with some compounds also showing efficacy against azole-resistant strains. mdpi.comnih.gov Certain hydrazine-based compounds have been shown to not only reduce C. albicans viability but also to decrease the formation of biofilms, a critical factor in the persistence of fungal infections. nih.gov

| Derivative Class | Fungal Strain(s) | Reported Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitriles | C. albicans, T. harzianum, Fusarium spp., A. ochraceus | Most promising/effective agents | researchgate.net |

| Benzimidazole Phenylhydrazones (e.g., 6f) | Rhizoctonia solani | EC₅₀: 1.20 μg/mL | mdpi.com |

| Benzimidazole Phenylhydrazones (e.g., 6f) | Magnaporthe oryzae | EC₅₀: 1.85 μg/mL | mdpi.com |

| Hydrazones | Candida spp. (including azole-resistant strains) | MIC: 16 to 32 µg/mL | mdpi.com |

The fight against tuberculosis has also benefited from compounds derived from this compound. Hydrazide-hydrazone structures are recognized for their antimycobacterial properties. researchgate.net Several studies have focused on synthesizing and evaluating novel analogues for their activity against Mycobacterium tuberculosis.

For example, N-(1-arylethylidene)-N'-(4-arylthiazol-2-yl)hydrazine derivatives were synthesized and screened against M. tuberculosis H37Rv, with one compound showing high activity and low toxicity. nih.gov Hybrid molecules combining pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds have also been developed, with several compounds demonstrating noteworthy activity against M. tuberculosis, with MIC values of ≤21.25 μM. rsc.org

In a different approach, a series of pyrazinamide (B1679903) derivatives, a first-line tuberculosis drug, were designed to include a substituted benzamide (B126) moiety. rsc.org Several of these compounds exhibited significant activity against M. tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM, and were found to be nontoxic to human cells. rsc.org Other research has explored pyrazole (B372694) derivatives prepared from precursors like 4-chlorophenylhydrazine (B93024) hydrochloride as potential inhibitors of essential mycobacterial enzymes such as CYP121A1. nih.gov The scaffold hopping approach, which involves modifying known pharmacophores, has also been used to develop novel amino acid hydrazides with activity against drug-resistant M. tuberculosis. nih.gov

Anticancer and Cytotoxic Potential

The structural features of this compound derivatives make them attractive candidates for the development of anticancer agents. Preliminary studies have shown that derivatives of 4-cyanophenylhydrazine hydrochloride possess potential cytotoxicity against cancer cell lines. smolecule.com

A significant body of research has focused on the antiproliferative effects of this compound derivatives against various human cancer cell lines. A new series of N-acyl hydrazones demonstrated selective cytotoxicity, showing high toxicity to breast (MCF-7) and prostate (PC-3) cancer cells while having no effect on healthy cells in the same dose range. nih.gov The IC₅₀ values against the cancer cells ranged from 7.52 to over 500 μM, with MCF-7 cells being particularly sensitive. nih.gov One compound, in particular, showed potent activity with an IC₅₀ of 7.52 μM against MCF-7 and 10.19 μM against PC-3 cells. nih.gov

Other studies have corroborated the anticancer potential of hydrazone derivatives. For instance, 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were found to be more cytotoxic against human glioblastoma (U-87) cells than against triple-negative breast cancer (MDA-MB-231) cells. nih.gov A review of synthetic derivatives highlighted their ability to induce cytotoxicity in various breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D. nih.gov It is noteworthy that some furan-based hydrazone derivatives were found to be non-cytotoxic to normal mouse embryonic fibroblast (NIH/3T3) cells, suggesting a degree of selectivity for cancer cells. researchgate.net

| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-Acyl Hydrazones (Compound 7d) | MCF-7 (Breast) | 7.52 ± 0.32 μM | nih.gov |

| N-Acyl Hydrazones (Compound 7d) | PC-3 (Prostate) | 10.19 ± 0.52 μM | nih.gov |

| N-Acyl Hydrazones (General Series) | MCF-7 (Breast) | 7.52 - 25.41 μM | nih.gov |

| N-Acyl Hydrazones (General Series) | PC-3 (Prostate) | 10.19 - 57.33 μM | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | U-87 (Glioblastoma) | Active, reduced cell viability | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | MDA-MB-231 (Breast) | Active, reduced cell viability | nih.gov |

Understanding the cellular mechanisms behind the cytotoxic potential of this compound derivatives is crucial for their development as therapeutic agents. The biological activity is often attributed to the compound's ability to form covalent bonds with nucleophilic sites in critical biomolecules like proteins and enzymes. The mechanism of action for anticancer activity frequently involves the formation of reactive intermediates that can trigger programmed cell death, or apoptosis, in cancer cells.

Anti-inflammatory Activity Assessment

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in numerous diseases. The search for effective anti-inflammatory agents remains a priority in medicinal research. Hydrazone derivatives, which can be synthesized from this compound, are recognized for their anti-inflammatory potential. plos.org

In Vivo Models (e.g., Carrageenan-Induced Rat Paw Edema Assay)

A standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of chemical compounds is the carrageenan-induced rat paw edema assay. researchgate.netptfarm.plsemanticscholar.orgnih.gov In this model, the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). researchgate.netnih.gov The effectiveness of a test compound is measured by its ability to reduce this swelling over time compared to a control group. semanticscholar.orgnih.gov The inflammatory response induced by carrageenan is biphasic. The initial phase involves the release of histamine, serotonin (B10506), and bradykinin, while the later phase is associated with the production of prostaglandins, mediated by the enzyme cyclooxygenase-2 (COX-2). plos.orgnih.gov

Studies on various hydrazone derivatives have demonstrated their potential to mitigate inflammation in this model. For instance, a synthesized hydrazone derivative, H5, was shown to significantly reduce leukocyte migration in a carrageenan-induced peritonitis test in mice, an effect comparable to the standard anti-inflammatory drug dexamethasone. plos.org The anti-inflammatory effect of such compounds is often attributed to their ability to inhibit inflammatory mediators. nih.gov Molecular docking studies have suggested that hydrazone derivatives can block the COX-2 enzyme, thereby reducing the synthesis of prostaglandins. plos.org The evaluation of this compound derivatives in the carrageenan-induced paw edema model provides crucial in vivo data on their potential as anti-inflammatory drugs. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can counteract this damage by scavenging free radicals. The hydrazone and hydrazine (B178648) moieties are known to contribute significantly to the antioxidant activities of chemical compounds. nih.govresearchgate.net

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound derivatives is typically evaluated using a variety of in vitro assays that measure different aspects of antioxidant action. nih.govnih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.commdpi.com

In a study of 4-hydrazinobenzoic acid derivatives, which are structurally related to this compound, several compounds demonstrated significant antioxidant activity. nih.govnih.gov For example, some derivatives showed superior DPPH radical scavenging activity (70–72%) at a concentration of 20 μg/mL compared to the standard antioxidant butylated hydroxylanisole (BHA), which showed 92% activity. researchgate.netnih.gov In the ABTS assay, many of these derivatives exhibited high free radical quenching activity (80–85%) at the same concentration, comparable to BHA (85%). nih.govresearchgate.netnih.gov The antioxidant mechanism of these compounds is proposed to involve processes like single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govresearchgate.net

The results from these assays indicate that the hydrazine and hydrazone structures are key contributors to the antioxidant profile of these molecules. nih.gov

Table 1: In Vitro Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives

Other Biological Activities

Beyond their anti-inflammatory and antioxidant properties, scaffolds derived from this compound have shown potential in other therapeutic areas, including antiviral applications and the treatment of neurodegenerative diseases.

Antiviral Properties of Hydrazone Scaffolds

The hydrazone scaffold (-C(=O)NHN=CH-) is a versatile structural motif that has been extensively investigated for a wide range of biological activities, including antiviral properties. semanticscholar.orgnih.gov Hydrazone derivatives have been synthesized and tested against various viral strains. semanticscholar.orgsruc.ac.uk For instance, certain novel pyrazole-hydrazone analogues have demonstrated in vivo antiviral activity against the tobacco mosaic virus (TMV). sruc.ac.uk The incorporation of different chemical groups onto the hydrazone framework can significantly influence the antiviral potency. sruc.ac.ukmdpi.com The development of new molecules containing the hydrazone scaffold is considered a promising strategy for identifying novel antiviral agents. nih.govsruc.ac.uk

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Neurodegenerative disorders like Alzheimer's disease present a significant challenge to human health. jmaterenvironsci.commdpi.com Alzheimer's is a complex disease with multiple pathological features, including the deposition of β-amyloid (Aβ) plaques, the formation of neurofibrillary tangles, and deficits in cholinergic neurotransmission. jmaterenvironsci.commdpi.comnih.gov This multifactorial nature has led to the development of multi-target-directed ligands (MTDLs) that can address several of these pathological processes simultaneously. nih.govnih.gov

Derivatives of this compound have emerged as promising candidates in this area. For example, (Z)-4-(2-(5-Methoxy-2-oxoindolin-3-ylidene)hydrazinyl)benzonitrile is a derivative that has been studied for its potential in Alzheimer's research. mdpi.com Research into hydrazone derivatives has shown their ability to inhibit key enzymes involved in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jmaterenvironsci.comnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for Alzheimer's. jmaterenvironsci.commdpi.com

Furthermore, some hydrazone derivatives have been found to inhibit the aggregation of Aβ peptides, a central event in the formation of amyloid plaques. mdpi.comnih.gov Certain 3-hydrazinyl-1,2,4-triazine derivatives have also been investigated for their ability to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), another crucial enzyme in the production of Aβ peptides. nih.gov The combination of cholinesterase inhibition, Aβ anti-aggregation activity, and BACE1 inhibition in a single molecular framework makes these compounds highly attractive for the development of new anti-Alzheimer's agents. nih.govnih.gov

Table of Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, these studies have systematically explored how modifying the core structure influences their biological activities, including antimicrobial and enzyme inhibitory effects.

The core structure of this compound consists of a benzene (B151609) ring substituted with a hydrazinyl group (-NHNH2) and a nitrile group (-C≡N) at the para position. The reactivity of the hydrazinyl group allows for the straightforward synthesis of a large number of derivatives, primarily through condensation with various aldehydes and ketones to form hydrazones.

Research has shown that the nature of the substituent introduced via the hydrazone linkage plays a critical role in determining the biological activity. For instance, the introduction of aromatic and heterocyclic moieties has been a common strategy to modulate the pharmacological profile.

Key SAR observations include:

The Hydrazone Linkage: The formation of a hydrazone (-N=CH-) from the hydrazinyl group is a common and effective modification. This linkage introduces a conjugated system that can influence the electronic properties and planarity of the molecule, which are often crucial for receptor binding.

Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring of the hydrazone moiety significantly impact activity. For example, in a series of furan-based hydrazones derived from this compound, a compound bearing a 3-nitrophenyl group at the furan (B31954) ring was identified as a potent antifungal agent against several fungal species, including Candida albicans. researchgate.net Another derivative with a 4-chloro-2-nitrophenyl moiety showed high efficacy against Aspergillus ochraceus. researchgate.net This suggests that electron-withdrawing groups on the aryl ring can enhance antifungal activity.

Fluorine Substitution: The incorporation of fluorine atoms into the benzonitrile (B105546) ring, as seen in 2-fluoro-4-hydrazinylbenzonitrile, can enhance biological activity and selectivity. smolecule.com Fluorine's high electronegativity and ability to form strong bonds can alter the compound's electronic properties and metabolic stability.

The following interactive data table summarizes the structure-activity relationships of some this compound derivatives.

| Derivative Class | Structural Modification | Effect on Biological Activity | Target/Application | Reference(s) |

| Furan-based Hydrazones | Addition of a 5-arylfuran moiety to the hydrazinyl group. | Introduction of a 3-nitrophenyl substituent on the furan ring resulted in potent antifungal activity. | Antifungal (e.g., Candida albicans) | researchgate.net |

| Furan-based Hydrazones | Addition of a 5-arylfuran moiety to the hydrazinyl group. | A 4-chloro-2-nitrophenyl substituent on the furan ring showed high efficacy against Aspergillus ochraceus. | Antifungal | researchgate.net |

| Fluorinated Derivatives | Introduction of a fluorine atom at the 2-position of the benzonitrile ring. | Enhanced biological activity and selectivity. | Hsp90 Inhibitors | smolecule.com |

| Phenylhydrazones | Reaction with substituted benzaldehydes. | Compounds 2a and 2b were found to be potent and selective inhibitors of human MAO-A. | MAO-A Inhibitors | researchgate.net |

| Organometallic Derivatives | Incorporation of ferrocenyl or rhenium/manganese tricarbonyl moieties. | Effective inhibition of cytosolic carbonic anhydrase isoforms hCA I and II. | Carbonic Anhydrase Inhibitors | google.com |

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective and safer drugs. For this compound and its derivatives, mechanistic studies have primarily focused on their ability to inhibit specific enzymes and their interactions with biological targets.

A recurring theme in the biological activity of these compounds is the role of the hydrazinyl or hydrazone moiety. The nitrogen atoms of this group are nucleophilic and can form covalent bonds with electrophilic centers in biological macromolecules, such as enzymes, potentially leading to irreversible inhibition. This covalent modification can alter the protein's function and disrupt cellular pathways.

Enzyme Inhibition:

A significant body of research has demonstrated that this compound derivatives can act as inhibitors of various enzymes:

Cyclooxygenase-2 (COX-2): this compound itself has been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways. Its unsymmetrical nature is thought to allow it to bind to the active site of COX-2, potentially preventing the binding of natural substrates.

Monoamine Oxidase (MAO): Certain phenylhydrazone derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine. researchgate.net Kinetic studies have revealed that these compounds can act as reversible and competitive inhibitors. researchgate.net For instance, compound 2b, a phenylhydrazone derivative, was found to be a highly potent MAO-A inhibitor with an IC50 value of 0.028 µM, making it significantly more active than the reference drug moclobemide. researchgate.net

Carbonic Anhydrase (CA): Bioorganometallic derivatives of a related compound, 4-hydrazino-benzenesulphonamide, have demonstrated effective inhibition of human carbonic anhydrase isoforms hCA I and II, with inhibition constants in the nanomolar range. google.com

Lanosterol 14α-demethylase (CYP51): In the context of antifungal activity, molecular docking studies of furan-based hydrazones of this compound have suggested that these compounds can bind to the active site of lanosterol 14α-demethylase (CYP51). researchgate.net This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts the fungal cell membrane. The studies indicated interactions with key residues such as Hem601 and Cys470 in the enzyme's active site. researchgate.net

Heat Shock Protein 90 (Hsp90): Fluorinated derivatives of this compound have been investigated as inhibitors of Hsp90, a chaperone protein that is overexpressed in many cancer cells and plays a role in tumor growth. smolecule.com

Molecular Docking Studies:

Computational molecular docking studies have been instrumental in elucidating the potential binding modes of this compound derivatives with their target enzymes. These studies have shown that the unique structural features of these compounds, including the hydrazone linkage and the benzonitrile moiety, allow for specific interactions within the enzyme's active site, such as hydrogen bonding and hydrophobic interactions, which contribute to their inhibitory activity. researchgate.netresearchgate.net

The following interactive data table provides a summary of the mechanistic investigations for various this compound derivatives.

| Derivative/Analog | Target Enzyme/Process | Mechanism of Action | Key Findings | Reference(s) |

| This compound | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Binds to the active site of COX-2, preventing the binding of coxibs. | |

| Phenylhydrazone Derivatives | Monoamine Oxidase-A (MAO-A) | Reversible, Competitive Enzyme Inhibition | Potent and selective inhibition of hMAO-A. Compound 2b showed an IC50 of 0.028 µM. | researchgate.net |

| Furan-based Hydrazone Derivatives | Lanosterol 14α-demethylase (CYP51) | Enzyme Inhibition | Docking studies suggest binding to the active site and interaction with key residues Hem601 and Cys470. | researchgate.net |

| 2-Fluoro-4-hydrazinylbenzonitrile Derivatives | Heat Shock Protein 90 (Hsp90) | Enzyme Inhibition | Investigated as potential inhibitors of Hsp90 for anticancer applications. | smolecule.com |

| General Hydrazone Derivatives | General Biological Targets | Covalent Modification | The hydrazinyl/hydrazone group can form covalent bonds with electrophilic centers in biological molecules, leading to altered protein function. |

Coordination Chemistry of 4 Hydrazinylbenzonitrile and Its Complexes

Ligand Design Principles from 4-Hydrazinylbenzonitrile Scaffolds

The primary strategy for designing ligands from the this compound scaffold involves the condensation of its terminal hydrazine (B178648) nitrogen atom with an aldehyde or ketone. This reaction yields ligands incorporating an azomethine group (-C=N-), which is a key coordination site for metal ions. The resulting molecular framework can be readily modified by selecting different carbonyl precursors, allowing for fine-tuning of the ligand's steric and electronic properties.

Hydrazone ligands are readily synthesized through the condensation reaction between a hydrazine derivative, such as this compound, and a carbonyl compound (aldehyde or ketone). This reaction forms a stable C=N double bond, characteristic of the hydrazone moiety. The resulting ligands often act as bidentate or tridentate chelating agents, coordinating with metal ions through the azomethine nitrogen and a nearby donor atom, such as a phenolic oxygen or another nitrogen atom from a heterocyclic ring.

The general synthesis of a hydrazone ligand from this compound can be represented as follows:

Reaction of this compound with an aldehyde or ketone to form a hydrazone ligand.

The presence of various functional groups on the aldehyde or ketone precursor allows for the creation of a diverse library of hydrazone ligands with tailored coordination properties. These ligands are crucial in the development of stable metal complexes for various applications.

Schiff bases, characterized by the imine or azomethine group (-C=N-), are a cornerstone of coordination chemistry due to their synthetic accessibility and versatile coordination behavior. Hydrazones are considered a subclass of Schiff bases. The synthesis of Schiff base ligands from this compound typically involves a one-step condensation with a suitable aldehyde or ketone, often in an alcoholic solvent.

For example, the reaction of this compound with salicylaldehyde (B1680747) yields a Schiff base, 4-[(2E)-2-(2-Hydroxybenzylidene)hydrazin-1-yl]benzonitrile. In this ligand, the coordination sites are the imine nitrogen and the phenolic oxygen, making it an effective bidentate or tridentate ligand for transition metal ions. The stability and coordination mode of these ligands make them excellent candidates for forming stable and biologically active metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound generally involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. The resulting complexes are often colored, solid precipitates that are stable at room temperature.

Transition metal complexes of hydrazone and Schiff base ligands are typically prepared by refluxing a methanolic or ethanolic solution of the ligand with a corresponding metal salt (e.g., chloride, acetate, or nitrate) for several hours. The stoichiometry of the reaction, usually a 2:1 or 1:1 ligand-to-metal ratio, dictates the final structure of the complex. The complexes are then isolated by filtration, washed, and dried. These complexes are often sparingly soluble in common organic solvents but may dissolve in polar aprotic solvents like DMF and DMSO.

Comprehensive characterization using various spectroscopic and analytical techniques is essential to elucidate the structure and bonding within these complexes.

Elemental Analysis and Molar Conductance: Elemental analysis helps confirm the proposed stoichiometry (metal-to-ligand ratio) of the complexes. Molar conductivity measurements in solvents like DMSO are used to determine the electrolytic or non-electrolytic nature of the complexes, indicating whether anions are part of the coordination sphere or exist as counter-ions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the azomethine nitrogen to the metal ion is typically confirmed by a shift in the ν(C=N) stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand. The disappearance of the ν(O-H) band (if a hydroxyl group is present) indicates deprotonation and coordination of the phenolic oxygen. Furthermore, the appearance of new, weak bands in the far-IR region can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of complexation.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insight into the geometry of the metal complexes. The position of d-d transition bands in the UV-Vis spectrum, along with magnetic moment values calculated from magnetic susceptibility measurements, can help distinguish between different geometries such as octahedral, tetrahedral, or square planar.

The table below summarizes typical IR spectral data used to confirm the coordination of a hydrazone ligand to a metal ion.

| Functional Group | Vibration Mode | Wavenumber (Free Ligand) cm⁻¹ | Wavenumber (Metal Complex) cm⁻¹ | Inference |

| Azomethine | ν(C=N) | ~1600-1620 | Shift to lower frequency (e.g., 1558) | Coordination via azomethine nitrogen |

| Phenolic | ν(O-H) | ~3400-3485 | Disappears | Deprotonation and coordination of phenolic oxygen |

| Metal-Ligand | ν(M-N) | - | ~420-450 | Formation of Metal-Nitrogen bond |

| Metal-Ligand | ν(M-O) | - | ~500-530 | Formation of Metal-Oxygen bond |

Enhanced Biological Activities of Metal Complexes

A significant driver for the synthesis of metal complexes with hydrazone and Schiff base ligands is the observation that complexation often enhances the biological activity of the parent organic ligand. This enhancement is frequently observed in antimicrobial studies.

Numerous studies have demonstrated that transition metal complexes of hydrazone and Schiff base ligands exhibit significantly greater antimicrobial activity against various bacterial and fungal strains compared to the free ligands. This increased potency is often explained by Tweedy's chelation theory. According to this theory, chelation reduces the polarity of the central metal ion by sharing its positive charge with the donor atoms of the ligand and through π-electron delocalization over the entire chelate ring.

The following table presents comparative antimicrobial activity data for a representative ligand and its metal complexes, illustrating the enhancement upon complexation.

| Compound | S. aureus (Inhibition Zone mm) | B. subtilis (Inhibition Zone mm) | E. coli (Inhibition Zone mm) |

| Ligand (HDmby) | 12 | 13 | 14 |

| [PtCl₂(HDmby)] | 20 | 23 | 25 |

| [ZnCl₂(HDmby)] | 19 | 20 | 22 |

Data adapted from a study on (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) and its complexes.

Augmented Anticancer Efficacy of Metal Complexes

The coordination of this compound, often as part of a larger hydrazone ligand structure, with metal ions has been shown to significantly enhance its anticancer properties. Research into hydrazine derivatives and their metal complexes indicates that the resulting compounds are often more cytotoxic to cancer cells than the uncomplexed ligands. nih.gov This increased efficacy is attributed to several mechanisms, including improved DNA-binding ability and the capacity to induce apoptosis. nih.gov

The formation of metal complexes can lead to the generation of reactive oxygen species (ROS), which cause cellular damage and trigger cell death in cancer cells. nih.gov Studies on pyrimidinylhydrazones, for example, revealed that their stable complexes with iron(III) and copper(II) are redox-active and capable of producing intracellular ROS. nih.gov This mechanism of toxicity is effective even against multidrug-resistant (MDR) cancer cell lines. nih.gov Copper(II) complexes, in particular, have been a significant focus of research, with numerous studies highlighting their potential in cancer treatment. mdpi.com The electronic nature of the metal, combined with modifications in the ligand structure, allows for the development of drugs with varied cytotoxic properties. mdpi.com

The enhancement of therapeutic potential through metal coordination is a recurring theme in the study of hydrazone-based compounds. nih.gov For instance, a Cu(II) complex of benzaldehyde (B42025) nitrogen mustard-2-pyridine carboxylic acid hydrazone showed a tenfold increase in anticancer activity compared to the free ligand against liver and colon cancer cell lines. jocpr.com Similarly, new metal complexes of 2-hydrazinobenzothiazole (B1674376), a related hydrazine derivative, have demonstrated potent anticancer activity against various human cancer cell lines. mdpi.com The complexation improves selectivity against cancerous cells while aiming for limited toxicity toward normal tissues. nih.gov

The following table summarizes the cytotoxic activity (IC50 values) of selected metal complexes with hydrazone or hydrazine-based ligands against various cancer cell lines, illustrating the potent anticancer effects achieved through coordination.

| Complex/Ligand | Cancer Cell Line | IC50 (µg/mL) | Reference |

| [Ag(hbt)2].NO3 | Ehrlich Ascites Carcinoma (EAC) | 5.15 | mdpi.com |

| [Ag(hbt)2].NO3 | Hepatocellular Carcinoma (Hep-G2) | 9.9 | mdpi.com |

| [Ag(hbt)2].NO3 | Breast Cancer (MCF-7) | 13.1 | mdpi.com |

| [Ag(hbt)2].NO3 | Colorectal Carcinoma (HCT-116) | 17.7 | mdpi.com |

| [Ru(hbt)2Cl3(H2O)] | Ehrlich Ascites Carcinoma (EAC) | 5.49 | mdpi.com |

| [Pd(hbt)2Cl2] | Hepatocellular Carcinoma (Hep-G2) | 16.2 | mdpi.com |

| [VO(hbt)2SO4].4H2O | Ehrlich Ascites Carcinoma (EAC) | 9.63 | mdpi.com |

| [Pt(hbt)2Cl2] | Ehrlich Ascites Carcinoma (EAC) | 11.25 | mdpi.com |

hbt = 2-hydrazinobenzothiazole

Antioxidant Activity of Coordination Compounds

Coordination compounds derived from this compound and related hydrazone structures often exhibit significant antioxidant properties. The hydrazine moiety itself contributes to radical scavenging capabilities, and complexation with metal ions can modulate this activity. jptcp.com The presence of multiple hydroxyl groups on a hydrazine derivative was found to result in prominent antioxidant activity, which was comparable to standards like ascorbic acid and quercetin (B1663063) in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) and DPPH (1,1-diphenyl-1-picrylhydrazyl) assays. jptcp.com

Metal complexation can enhance these intrinsic properties. For example, an investigation into metal complexes of 2-hydrazinobenzothiazole found that a silver(I) complex displayed the best anti-oxidation activity among the series tested. mdpi.com Similarly, studies on Schiff base metal complexes have shown that the antioxidant activity of the ligand can be increased upon coordination with a metal ion. The following table presents data from in vitro antioxidant assays for some hydrazone derivatives, demonstrating their radical scavenging potential.

| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |

| Hydroxyl-methoxy derivative of 4-hydrazinobenzoic acid | ABTS | 20 µg/mL | 85.19 ± 0.17 | slideshare.net |

| Butylated hydroxylanisole (BHA) - Standard | ABTS | 20 µg/mL | 85.20 ± 0.33 | slideshare.net |

| Salicylaldehyde-condensed hydrazide-hydrazone (5b) | DPPH | 250 µM | 61.27 | nih.gov |

| Trolox - Standard | DPPH | 250 µM | 92.94 | nih.gov |

| Salicylaldehyde-condensed hydrazide-hydrazone (5b) | ABTS | 250 µM | 90.49 | nih.gov |

| Mn(II) Schiff Base Complex | DPPH | Not Specified | 90.4 |

Applications in Catalysis and Material Science

The coordination chemistry of this compound and its derivatives extends into the fields of catalysis and material science. Hydrazone metal complexes have been recognized for their remarkable catalytic activity in a variety of chemical transformations. nih.gov They have been employed as catalysts in homogeneous reactions such as hydrogenation and hydroalkylation. acs.org

In the realm of green chemistry, these complexes are being explored for their photocatalytic capabilities. Certain hydrazone metal complexes have been investigated for their ability to degrade pollutants like methylene (B1212753) blue under UV-visible irradiation. jocpr.comnih.gov Furthermore, pyridyl aroyl hydrazone-based metal complexes have demonstrated effectiveness as electrocatalysts for the hydrogen evolution reaction (HER), a critical process for clean energy production. Research has also shown that Schiff base complexes can catalyze the oxidation of aniline (B41778) with 100% selectivity to produce azobenzene. nih.gov In another application, a zinc(II) coordination polymer functioned as a highly active and reusable heterogeneous catalyst for the cyanosilylation of benzaldehydes. jptcp.com

In material science, hydrazone derivatives are used as precursors for coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ability of the hydrazone ligand to bridge multiple metal centers facilitates the construction of one-, two-, or three-dimensional networks. mdpi.com These materials are of interest for applications in gas storage, separation, and molecular electronics. mdpi.com Additionally, some hydrazone compounds have found use as plasticizers and stabilizers for polymers, highlighting their versatility in materials applications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton NMR (¹H NMR) analysis of this compound allows for the identification and confirmation of the hydrogen atoms' positions. The molecule's structure—a para-substituted benzene (B151609) ring with a hydrazinyl (-NHNH₂) group and a nitrile (-C≡N) group—gives rise to a distinct spectral pattern.

The aromatic region of the spectrum is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydrazinyl group (H-3, H-5) are shielded and appear upfield compared to the protons ortho to the electron-withdrawing nitrile group (H-2, H-6). This results in two distinct doublet signals. The protons of the hydrazinyl group itself (-NH and -NH₂) would appear as broad signals due to quadrupole effects and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 | ~7.4 - 7.6 | Doublet |

| H-3, H-5 | ~6.8 - 7.0 | Doublet |

| -NH- | Variable, broad | Singlet (broad) |

Note: Data are predicted based on established substituent effects on benzene rings. The solvent used can significantly influence the chemical shifts, especially for N-H protons.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Due to the molecular symmetry, only four signals are expected for the aromatic carbons, in addition to the signal for the nitrile carbon.

The carbon atom attached to the hydrazinyl group (C-4) is expected to be significantly shielded, appearing at a lower chemical shift. Conversely, the carbon atom of the nitrile group (C-7) and the carbon to which it is attached (C-1) are deshielded. The quaternary carbon (C-1) and the nitrile carbon often show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (ipso-CN) | ~100 - 110 |

| C-2, C-6 | ~133 - 135 |

| C-3, C-5 | ~114 - 116 |

| C-4 (ipso-NHNH₂) | ~150 - 155 |

Note: Data are predicted based on typical values for substituted benzonitriles and phenylhydrazines.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons. A cross-peak would be observed between the signal for H-2/H-6 and the signal for H-3/H-5, confirming their ortho relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. An HSQC experiment would show correlations between the H-2/H-6 signal and the C-2/C-6 signal, as well as between the H-3/H-5 signal and the C-3/C-5 signal. This allows for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. For this compound, an HMBC spectrum would be particularly useful. It would show correlations from the H-2/H-6 protons to the nitrile carbon (C-7) and the C-4 carbon, and from the H-3/H-5 protons to the C-1 carbon. The protons of the hydrazinyl group would also show a correlation to the C-4 carbon, confirming the attachment point of the substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, these transitions typically involve π-electrons in conjugated systems and non-bonding (n) electrons.

The UV-Vis spectrum of this compound is dictated by its chromophoric benzene ring, which is substituted with both a hydrazinyl group (-NHNH₂) and a nitrile group (-C≡N). The benzene ring itself exhibits characteristic absorptions resulting from π → π* transitions. In its unsubstituted form, benzene shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band at approximately 256 nm. spcmc.ac.in

The presence of substituents significantly modifies this absorption profile. The hydrazinyl group acts as an auxochrome, a group with non-bonding electrons that can interact with the π-electron system of the benzene ring. This interaction, a form of conjugation, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (red shift) to longer wavelengths is observed compared to benzene. This effect is analogous to that seen in aniline (aminobenzene), where the primary and secondary bands are shifted to approximately 230 nm and 280 nm, respectively. spcmc.ac.inuomustansiriyah.edu.iq

The nitrile group is also a chromophore and acts as an electron-withdrawing group, further extending the conjugation. Therefore, the electronic spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions at wavelengths longer than those for benzene, likely in the 270-300 nm range, similar to other substituted benzonitriles.

Table 1: Comparison of UV Absorption Maxima (λmax) for Benzene and Related Compounds

| Compound | Chromophore/Auxochrome | λmax (Secondary Band) | Type of Transition |

|---|---|---|---|

| Benzene | Benzene ring | ~256 nm spcmc.ac.in | π → π* |

| Aniline | Amino group on benzene | ~280 nm uomustansiriyah.edu.iq | π → π* / n → π* |

| Benzonitrile (B105546) | Nitrile group on benzene | ~270-280 nm | π → π* |

| This compound | Hydrazinyl and Nitrile groups | Predicted >280 nm | π → π* / n → π* |

Note: The predicted value for this compound is an estimation based on the electronic effects of its substituents.

UV-Vis spectroscopy is a valuable method for studying the non-covalent interactions between small molecules and macromolecules, such as proteins. ste-mart.comspringernature.com The binding of a ligand like this compound to a protein can be monitored by observing changes in the absorption spectrum of either the protein or the ligand. researchgate.net

The methodology typically involves a titration experiment. A solution of the target protein, for example, human serum albumin (HSA), at a constant concentration is prepared in a suitable buffer to mimic physiological conditions. Aliquots of a concentrated stock solution of this compound are then incrementally added. After each addition, the UV-Vis spectrum of the solution is recorded.

Binding interactions can manifest in several ways:

A shift in the λmax of the ligand or the protein's aromatic amino acids (tryptophan, tyrosine), indicating a change in the electronic environment of the chromophore upon binding. researchgate.net

A change in the molar absorptivity (hyperchromic or hypochromic effect), reflecting alterations in the chromophore's structure or its interaction with the protein binding pocket.

By analyzing the spectral changes as a function of the ligand concentration, one can determine key thermodynamic parameters of the interaction, such as the binding constant (Ka) and the number of binding sites. springernature.comnih.gov This provides quantitative insight into the affinity of this compound for the protein.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining molecular weight and elucidating the structure of compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the analysis of thermally labile molecules with high accuracy and precision. In this method, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound, HR-ESIMS would be used to confirm its elemental composition. The high mass accuracy of the instrument (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The expected observation would be the protonated ion [C₇H₇N₃ + H]⁺. The precise mass measurement would serve as definitive evidence for the compound's molecular formula.

Table 2: HR-ESIMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇N₃ |

| Calculated Monoisotopic Mass (M) | 133.063997 Da |

| Ion Species Observed | [M+H]⁺ |

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation compared to Electron Ionization (EI). In CI, a reagent gas (e.g., methane or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule in the gas phase. This process typically forms a quasi-molecular ion, [M+H]⁺, which is often the most abundant peak (base peak) in the spectrum.

The primary application of CI-MS for this compound is the unambiguous determination of its molecular weight. While a standard EI spectrum might show a molecular ion (M⁺˙) at m/z 133, it would likely also display significant fragmentation. For instance, a common fragment observed in the GC-MS data for this compound is at m/z 117, corresponding to the loss of an NH₂ group. In contrast, a CI spectrum would be much simpler, dominated by the [M+H]⁺ ion at m/z 134. This lack of fragmentation makes molecular weight assignment straightforward and reliable.

X-ray Diffraction (XRD)

While a specific crystal structure for this compound is not publicly available, analysis of related benzonitrile and hydrazide structures allows for a detailed prediction of the structural information XRD would provide. nih.govnih.gov

Key structural features that would be determined include:

Molecular Geometry: Confirmation of the planarity of the benzene ring and the precise bond lengths and angles of the nitrile (-C≡N) and hydrazinyl (-NHNH₂) substituents. For example, the C-C bonds within the aromatic ring would be expected to be in the range of 1.38-1.40 Å, and the C≡N bond length would be approximately 1.16 Å. whiterose.ac.uk

Conformation: The orientation of the hydrazinyl group relative to the plane of the benzene ring.

Intermolecular Interactions: The hydrazinyl group contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). XRD analysis would reveal the hydrogen bonding network in the solid state, which is crucial for understanding the compound's physical properties. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature in the crystal packing.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Aniline |

| Benzonitrile |

| Human serum albumin |

| Methane |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comijcps.org It is a widely used method for calculating the structural and electronic properties of organic molecules due to its balance of accuracy and computational cost. irjweb.comesisresearch.org DFT studies on 4-Hydrazinylbenzonitrile and related compounds typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results for geometry, vibrational frequencies, and electronic properties. irjweb.comresearchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govuci.edu For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are used to find the minimum energy conformer. irjweb.comijcps.org The optimization process is complete when the calculated forces on the atoms are negligible, and the structure corresponds to a true minimum, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. esisresearch.orgnih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. For this compound, key dihedral angles would include the rotation around the C-N bond connecting the phenyl ring to the hydrazinyl group and the N-N bond of the hydrazinyl group itself. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them.

The optimized geometric parameters for a molecule similar in structure can provide an estimation of the values for this compound. Below is a table with representative bond lengths and angles that would be determined through such a calculation.

Interactive Data Table: Calculated Geometrical Parameters for a Representative Phenylhydrazine Derivative

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Length | C1-C2 | 1.39 | Bond Angle | C2-C1-C6 | 119.5 |

| Bond Length | C1-C(N) | 1.45 | Bond Angle | C1-C(N)-N | 118.0 |

| Bond Length | C(N)-N | 1.40 | Bond Angle | C(N)-N-N | 115.0 |

| Bond Length | N-N | 1.42 | Dihedral Angle | C2-C1-C(N)-N | 180.0 |

| Bond Length | C≡N | 1.15 | Dihedral Angle | C1-C(N)-N-N | 0.0 |

Note: Data is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. youtube.com These calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also provide a theoretical vibrational spectrum that can be compared with experimental data from FT-IR and FT-Raman spectroscopy. esisresearch.orgnih.govnih.gov The agreement between the calculated and experimental spectra serves as a validation of the computational method and the optimized geometry. scirp.org

The calculations yield a set of normal modes of vibration, each with a specific frequency and intensity. youtube.com Potential Energy Distribution (PED) analysis is often used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. esisresearch.orgcyberleninka.ru For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, N-H stretching and bending of the hydrazinyl group, and various C-C and C-H vibrations of the phenyl ring. Theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies for a Benzonitrile (B105546) Derivative

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretch | 3472 | 3333 | 3371 | - |

| C-H Stretch (Aromatic) | 3105 | 2981 | 3070 | 3075 |

| C≡N Stretch | 2240 | 2150 | 2225 | 2228 |

| C=C Stretch (Aromatic) | 1580 | 1517 | 1595 | 1600 |

| N-H Bend | 1337 | 1284 | 1310 | - |

| C-N Stretch | 1195 | 1147 | 1192 | 1192 |

Note: Data is illustrative and based on typical values for similar molecular structures. ijcps.orgesisresearch.org Scaling factors are commonly used to improve agreement between theoretical and experimental data.

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining molecular reactivity, optical properties, and kinetic stability. scirp.org

The energy of the HOMO (E_HOMO) is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO (E_LUMO) is related to the electron affinity, the energy released when an electron is added. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com These energies are calculated using DFT, often with the B3LYP functional. colab.wsresearchgate.net

Interactive Data Table: Calculated FMO Energies and Related Parameters

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.30 |

| LUMO Energy | E_LUMO | - | -1.81 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.49 |

| Ionization Potential | I | -E_HOMO | 6.30 |

| Electron Affinity | A | -E_LUMO | 1.81 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Chemical Potential | μ | -(I + A) / 2 | -4.06 |

| Electrophilicity Index | ω | μ² / (2η) | 3.66 |

Note: Values are illustrative, based on representative calculations for similar aromatic compounds. irjweb.comscirp.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. researchgate.netresearchgate.net It provides a visual representation of the charge distribution and is color-coded to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of electronegative atoms. For this compound, the nitrogen atoms of the nitrile and hydrazinyl groups would be expected to be regions of negative potential. Regions of positive electrostatic potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. nih.gov These are typically located around hydrogen atoms, particularly the acidic protons of the hydrazinyl group. Green areas represent regions of neutral or near-zero potential. The MEP map thus provides a guide to the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net